![molecular formula C6HCl2F4N B1387735 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 1099598-11-4](/img/structure/B1387735.png)
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6HCl2F4N . It has a molecular weight of 233.98 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is ClC1=C(C(F)(F)F)C=C(F)C(Cl)=N1 . The InChI is 1S/C6HCl2F4N/c7-4-2(6(10,11)12)1-3(9)5(8)13-4/h1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine include a refractive index of n20/D 1.4850 (lit.), a boiling point of 194-196 °C (lit.), and a density of 2.008 g/mL at 25 °C (lit.) .Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various agrochemicals and pesticides , suggesting that its targets could be specific enzymes or receptors in pests.
Mode of Action
It’s known for its stability and reactivity, which makes it suitable for use in various chemical reactions . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .
Biochemical Pathways
It’s known that this compound is used in the synthesis of various agrochemicals and pesticides , suggesting that it could affect the biochemical pathways related to the life cycle of pests.
Pharmacokinetics
Given its use in the synthesis of agrochemicals and pesticides , it’s likely that these properties have been optimized to ensure effective bioavailability in the target organisms.
Result of Action
Given its use in the synthesis of agrochemicals and pesticides , it’s likely that it results in the inhibition of certain enzymes or receptors in pests, leading to their eradication.
Action Environment
Given its use in the synthesis of agrochemicals and pesticides , it’s likely that factors such as temperature, pH, and presence of other chemicals could potentially influence its action.
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . They have already found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F4N/c7-4-2(6(10,11)12)1-3(9)5(8)13-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQCTFINCODIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.